Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

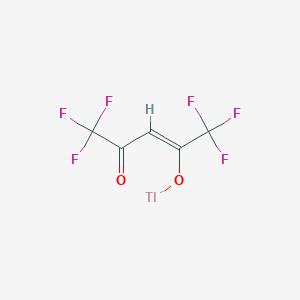

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, also known as Glyoxal-sodium bisulfite monohydrate, is a chemical compound with the formula C2H4O8S2.2Na.H2O . It is used in the preparation of “edisylate” salts .

Molecular Structure Analysis

The molecular formula of this compound is C2H4O8S2.2Na.H2O . The molecular weight is 284.173 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.16 . The compound is a non-combustible solid .Aplicaciones Científicas De Investigación

Novel Vic-Dioximes and Biological Activity

Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate has been utilized in the synthesis of novel vic-dioximes, leading to the formation of complex structures with transition metal ions. These synthesized vic-dioximes have shown promise in spectral studies and have been evaluated for their antimicrobial activity against various fungi, demonstrating the chemical's utility in developing potential antimicrobial agents (Kurtoglu et al., 2008).

Radiotherapeutic Applications

The compound has been prepared with high specific activity for radiotherapeutic treatments, specifically targeting osseous tumors. Its purification and validation through spectrochemical quantitation and radionuclide determinations highlight its potential in medical applications requiring radioactive compounds, particularly in cancer therapy (McCreary et al., 1979).

Energy Storage Materials

Its derivative, the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, has been identified as a promising anode material for rechargeable sodium ion batteries. This application showcases the compound's relevance in the development of energy storage technologies, offering a sustainable solution with high capacity and long cycle life for future battery systems (Zhu et al., 2015).

Synthesis of Aromatic Compounds

The chemical has also been utilized in the synthesis of ethylenedithio substituted aromatics, serving as a reagent for generating new heterocyclic systems. This application indicates its utility in organic synthesis, contributing to the creation of novel compounds with potential applications in materials science and pharmaceuticals (Allared et al., 2001).

Catalytic Applications

A derivative formed from the reaction with tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate has been used to create a charge-assisted hydrogen-bonded organic framework (CAHOF). This framework acts as a recyclable Brønsted acid catalyst, highlighting the compound's potential in facilitating various chemical reactions, including the ring-opening of epoxides and Diels–Alder reactions (Kuznetsova et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves the reaction of ethylene glycol with sulfuric acid to form ethylene disulfate, which is then hydrolyzed to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.", "Starting Materials": [ "Ethylene glycol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethylene glycol is added to sulfuric acid and heated to form ethylene disulfate.", "Step 2: Ethylene disulfate is hydrolyzed with sodium hydroxide to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.", "Step 3: The product is then crystallized from water to form Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate." ] } | |

Número CAS |

6057-38-1 |

Fórmula molecular |

C2H8NaO9S2 |

Peso molecular |

263.2 g/mol |

Nombre IUPAC |

disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate |

InChI |

InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2 |

Clave InChI |

VCAJIHFNJRQKRQ-UHFFFAOYSA-N |

SMILES |

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] |

SMILES canónico |

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na] |

| 332360-05-1 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)